beta-Irone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72074-84-1 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-4-(2,5,6,6-tetramethylcyclohexen-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11H,6-7H2,1-5H3/b9-8+ |
InChI Key |
BGKCUGPVLVNPSG-CMDGGOBGSA-N |
Isomeric SMILES |
CC1CCC(=C(C1(C)C)/C=C/C(=O)C)C |
Canonical SMILES |
CC1CCC(=C(C1(C)C)C=CC(=O)C)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Beta Irone
Endogenous Biosynthesis in Plant Systems
The natural biosynthesis of irones, including beta-irone, is proposed to occur through the oxidative degradation of triterpenoids, specifically iridals. google.comresearchgate.net This pathway is thought to involve a bifunctional methyltransferase/cyclase enzyme. google.comresearchgate.net While the plant enzyme responsible for this conversion has been hypothesized, its identity has not yet been definitively established. google.comresearchgate.net
Identification of Precursor Metabolites (e.g., Iridals, Beta-Carotene (B85742), Psi-Ionone, Mevalonic Acid)
Early radiolabeling studies suggested that irones are oxidative degradation products derived from iridals, which are C30 triterpenoids. google.comresearchgate.net In alternative or complementary proposed pathways, carotenoids, which are C40 tetraterpenoids, serve as precursors for various apocarotenoids, including ionones. Beta-carotene is a known precursor for beta-ionone (B89335), a C13 volatile compound structurally related to this compound. mdpi.com The cleavage of beta-carotene at specific double bonds by carotenoid cleavage dioxygenases (CCDs) yields beta-ionone. mdpi.com Psi-ionone, a C13 acyclic precursor, has also been explored as a substrate for the enzymatic synthesis of alpha-irone (B1206951) in engineered pathways, suggesting its potential relevance as a precursor or an intermediate in irone formation. google.comresearchgate.net The mevalonic acid pathway is a fundamental route for the biosynthesis of isoprenoids, which are the building blocks for both triterpenoids like iridals and tetraterpenoids like carotenoids. Therefore, mevalonic acid serves as an upstream precursor for the entire pathway leading to irone formation.
Enzymatic Mechanisms and Carotenoid Cleavage Dioxygenase (CCD1, CCD4) Involvement
Carotenoid cleavage dioxygenases (CCDs) are a family of non-heme iron oxygenases that catalyze the oxidative cleavage of carotenoids at specific double bonds, producing apocarotenoids. oup.comfrontiersin.orgrepositorioinstitucional.mx CCD enzymes are characterized by a conserved seven-bladed β-propeller structure containing an iron atom at its axis, essential for their activity. pnas.org
Two key subfamilies, CCD1 and CCD4, are implicated in the formation of various apocarotenoids. CCD1 enzymes generally exhibit broad substrate specificity, cleaving a range of carotenoids at the 9,10 and 9',10' positions, among others, leading to the production of C13 products like beta-ionone. mdpi.comoup.comrepositorioinstitucional.mxpnas.orgfrontiersin.org CCD4 enzymes, while also capable of cleaving at the 9,10 and 9',10' positions, tend to show higher substrate specificity compared to CCD1. oup.comfrontiersin.org Studies have shown that CCD1 is involved in beta-ionone formation from beta-carotene. mdpi.comfrontiersin.org While beta-ionone is structurally distinct from this compound, the involvement of CCD-mediated cleavage of carotenoids highlights a crucial enzymatic step in generating cyclic apocarotenoid structures that could potentially be further modified to form irones.
Role of Bifunctional Methyltransferases and Cyclases (bMTC) in Irone Formation
A bifunctional methyltransferase and cyclase (bMTC) enzyme has been hypothesized to play a direct role in the native biosynthesis of irones from iridal (B600493). google.comresearchgate.net This enzyme is proposed to catalyze both the methylation and cyclization steps required to convert the triterpenoid (B12794562) precursor into the irone moiety. google.comresearchgate.net Although this plant enzyme has been proposed based on radiolabeling studies, its specific identity in plants remains to be identified. google.comresearchgate.net However, engineered or promiscuous methyltransferases and cyclases have been explored in artificial biosynthetic routes to convert precursors like psi-ionone into irones, demonstrating the potential enzymatic activity required for this conversion. google.comresearchgate.netresearchgate.netacs.org Methyltransferases, in general, catalyze the transfer of methyl groups, often using S-adenosylmethionine (SAM) as the methyl donor. researchgate.netresearchgate.net
Genetic Regulation and Gene Expression Profiling of Biosynthetic Enzymes
The genetic regulation of irone biosynthesis in plants is not fully elucidated, particularly concerning the hypothesized bMTC enzyme. However, studies on the genetic regulation of carotenoid biosynthesis and degradation pathways, which are upstream of irone formation, provide insights into potential regulatory mechanisms. Gene expression profiling of CCD genes, such as CCD1 and CCD4, has been conducted in various plant tissues and under different conditions, revealing distinct expression patterns that correlate with apocarotenoid production. oup.comfrontiersin.org For instance, CCD1 genes often show abundant expression in tissues where volatile apocarotenoids are produced. frontiersin.org Understanding the genetic factors controlling the expression levels and activity of enzymes involved in precursor formation and the downstream irone-specific enzymes (once identified) is crucial for comprehending the regulation of irone biosynthesis.
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling studies have been instrumental in proposing the native biosynthetic pathway of irones. A radiolabeling study conducted in the 1980s provided evidence suggesting that iridals are the precursors of irones, supporting the oxidative degradation route. google.comresearchgate.net These studies involve feeding plants with isotopically labeled precursors and analyzing the distribution of the label in the final irone molecules to trace the metabolic conversions. While specific details of recent isotopic labeling studies directly on this compound biosynthesis in plants were not extensively found, isotopic labeling is a common technique used to elucidate complex metabolic pathways by tracking the fate of labeled atoms through a series of enzymatic reactions. acs.orgacs.orgnih.govresearchgate.net
Heterologous and Microbial Biosynthesis
Due to the low natural abundance of irones in iris rhizomes and the lengthy cultivation period required, heterologous and microbial biosynthesis approaches have been explored as alternative production methods. google.comresearchgate.net These approaches involve engineering microorganisms, such as Escherichia coli, to express the genes encoding the enzymes necessary for irone biosynthesis. google.comresearchgate.netnih.gov
Artificial biosynthetic routes have been designed, often leveraging promiscuous enzymes to overcome the challenge of identifying and characterizing the native plant enzymes. google.comresearchgate.netnih.gov For example, engineered bifunctional methyltransferase-cyclases have been used to convert precursors like psi-ionone into alpha-irone in microbial systems. google.comresearchgate.netresearchgate.netacs.orgnih.govacs.org These studies demonstrate the feasibility of producing irones through microbial fermentation from simple carbon sources like glucose. google.comresearchgate.netacs.orgnih.gov
Efforts in metabolic engineering have focused on optimizing these microbial pathways to increase irone production and specificity towards desired isomers, such as cis-alpha-irone. researchgate.netnih.govnih.govacs.org Enzyme engineering strategies, including mutagenesis, have been employed to improve the activity and specificity of the enzymes used in these heterologous systems. nih.govacs.org While much of the published work focuses on alpha-irone due to its higher abundance and olfactory importance in orris oil, these heterologous expression systems also have the potential for this compound production, as indicated by the detection of this compound in some engineered microbial cultures. google.comacs.org
Data from heterologous biosynthesis studies highlight the potential for producing irones more efficiently and sustainably compared to traditional extraction from plants.
Table 1: Examples of Irone Production in Engineered Microorganisms
| Engineered Microorganism | Substrate | Product(s) Detected | Production Yield (Example) | Reference |
| Escherichia coli | Glucose | cis-α-Irone, β-Irone | ~86 mg/L (cis-α-irone) | researchgate.netnih.gov |
| Escherichia coli | Psi-ionone | cis-α-Irone, β-Irone | ~121.8 mg/L (cis-α-irone) | acs.orgnih.govacs.org |
These studies demonstrate the progress being made in utilizing microbial platforms for irone production, although further research is needed to fully optimize pathways specifically for this compound biosynthesis.
Engineering Microbial Hosts (e.g., Saccharomyces cerevisiae, Escherichia coli, Yarrowia lipolytica) for this compound Production
Microbial cell factories offer a sustainable and environmentally friendly platform for producing natural compounds like this compound, independent of plant cultivation and chemical synthesis limitations. mdpi.comnih.govnih.gov Several microorganisms, including Saccharomyces cerevisiae, Escherichia coli, and Yarrowia lipolytica, have been explored and engineered for the heterologous biosynthesis of beta-ionone and, in some cases, this compound. mdpi.comnih.govfrontiersin.orgnih.govnih.govd-nb.infonih.gov
Saccharomyces cerevisiae : As a generally recognized as safe (GRAS) organism with established genetic tools, S. cerevisiae has been an early platform for beta-ionone production. Initial efforts yielded relatively low titers, but more recent metabolic engineering strategies, including the use of beta-carotene hyper-producing strains and membrane-targeted enzymes, have significantly improved yields. mdpi.comnih.govresearchgate.net Studies have shown beta-ionone titers reaching up to 180 mg/L in two-phase fermentations in shake flasks using engineered S. cerevisiae. nih.gov
Escherichia coli : E. coli has also been engineered for the production of ionones and irones. While not a GRAS organism, its rapid growth and well-characterized genetics make it a suitable host for pathway prototyping and optimization. Engineered E. coli strains have demonstrated the production of beta-ionone, with reported titers reaching 500 mg/L in bioreactors. mdpi.com Furthermore, E. coli has been engineered for the de novo synthesis of cis-alpha-irone and this compound from glucose, utilizing an artificial biosynthesis route involving carotenoid cleavage and a methyltransferase/cyclase. researchgate.net Fed-batch fermentation in 5 L bioreactors using engineered E. coli produced 86.0 mg/L cis-alpha-irone and 35.6 mg/L this compound. researchgate.net
Yarrowia lipolytica : This non-conventional yeast is gaining attention as a promising host for terpenoid production, including beta-ionone and this compound. frontiersin.orgnih.govd-nb.info Y. lipolytica is oleaginous, possesses a robust mevalonate (B85504) pathway, a large cytosolic acetyl-CoA pool, and efficient lipid metabolism, which are advantageous for producing lipid-soluble compounds like carotenoids and their derivatives. frontiersin.orgnih.govd-nb.info Engineered Y. lipolytica strains have achieved notable beta-ionone titers, reaching 380 mg/L in a 2 L fermenter and even higher yields (4 g/L) from food waste hydrolysate in recent studies, representing the highest reported yield for beta-ionone fermentation to date. mdpi.comfrontiersin.orgnih.gov
Metabolic Engineering Strategies for Pathway Reconstruction and Optimization
The biosynthesis of beta-ionone and this compound in engineered microbes typically involves reconstructing or enhancing the isoprenoid pathway to produce carotenoid precursors, followed by the enzymatic cleavage of these carotenoids. The core isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, depending on the organism. frontiersin.orghogrefe.com In S. cerevisiae and Y. lipolytica, the MVA pathway is endogenous frontiersin.orgnih.govd-nb.info, while E. coli primarily uses the MEP pathway. walshmedicalmedia.com
To enhance the production of carotenoid precursors (like beta-carotene), metabolic engineering strategies often focus on:
Increasing Precursor Supply: Overexpression of key enzymes in the MVA or MEP pathways, or increasing the supply of pathway intermediates like acetyl-CoA, can push metabolic flux towards terpenoid biosynthesis. frontiersin.orgnih.govd-nb.infonih.gov
Introducing Carotenoid Biosynthesis Genes: Heterologous genes encoding enzymes for carotenoid biosynthesis, such as geranylgeranyl diphosphate (B83284) synthase (CrtE), phytoene (B131915) synthase/lycopene (B16060) cyclase (CrtYB), and phytoene desaturase (CrtI), are introduced and expressed in the host organism to enable the production of beta-carotene or other relevant carotenoids. nih.gov
Optimizing Gene Expression: Using strong promoters, high-copy-number plasmids, or integrating genes into highly expressed genomic loci can increase the levels of pathway enzymes. mdpi.comnih.gov
Pathway Balancing: Strategies are employed to balance the activity of enzymes in the introduced pathway to prevent the accumulation of toxic intermediates and maximize the flux towards the desired product. researchgate.netacs.org
The final step in the microbial production of beta-ionone from beta-carotene is the oxidative cleavage catalyzed by carotenoid cleavage dioxygenases (CCDs), primarily CCD1. mdpi.comnih.govfrontiersin.orgresearchgate.netnih.gov For this compound production, particularly from precursors like psi-ionone derived from lycopene cleavage, additional enzymatic steps potentially involving methyltransferase/cyclase activity are required. researchgate.netresearchgate.net
Data Table 1: Reported Beta-Ionone and this compound Production in Engineered Microbes
| Host Organism | Target Compound | Key Engineering Strategies | Reported Titer / Yield | Reference |
| Saccharomyces cerevisiae | Beta-Ionone | Beta-carotene hyper-production, membrane-targeted PhCCD1 | Up to 180 mg/L (shake flask) | nih.gov |
| Saccharomyces cerevisiae | Beta-Ionone | Integration of carotenoid genes, membrane-targeted PhCCD1 | Up to 33 mg/L (shake flask) | nih.gov |
| Escherichia coli | Beta-Ionone | Not specified in detail in snippet | 500 mg/L (bioreactor) | mdpi.com |
| Escherichia coli | This compound | de novo synthesis from glucose, CCD1, promiscuous methyltransferase/cyclase | 35.6 mg/L (5L bioreactor) | researchgate.net |
| Yarrowia lipolytica | Beta-Ionone | Push-pull strategy, MVA pathway overexpression, carotenoid genes (carB, carRP), OfCCD1 | 380 mg/L (2L fermenter) | nih.gov |
| Yarrowia lipolytica | Beta-Ionone | Modified PhCCD1 (high membrane affinity variants) | 4 g/L (from food waste hydro.) | frontiersin.org |
Enzymatic Bioconversion of Exogenous Precursors
Enzymatic bioconversion offers a promising route for producing beta-ionone and potentially this compound from readily available precursors, particularly beta-carotene. Carotenoid cleavage dioxygenases (CCDs) are the key enzymes catalyzing the oxidative cleavage of carotenoids. nih.govmdpi.comnih.gov Specifically, CCD1 enzymes are known to cleave beta-carotene at the 9,10 (and 9',10') double bonds, yielding beta-ionone. mdpi.comnih.govfrontiersin.orgresearchgate.netresearchgate.nethogrefe.comnih.govmdpi.comoup.com This enzymatic reaction requires only dissolved oxygen as a cosubstrate and no additional cofactors, making it attractive for biotechnological applications. nih.gov
A biotechnological process concept has been developed for the enzymatic production and in situ separation of natural beta-ionone from beta-carotene using CCD enzymes. nih.gov This process involves the use of plant-derived CCDs and techniques like organophilic pervaporation for continuous product separation, which helps to overcome product toxicity and improve yield. nih.gov Laboratory-scale demonstrations have shown the production of highly pure aqueous-ethanolic solutions of beta-ionone from beta-carotene using this enzymatic approach. nih.gov
While the direct enzymatic conversion of beta-carotene to this compound is not as commonly discussed as the conversion to beta-ionone, the enzymatic cleavage of other carotenoids like lycopene by CCD1 can yield psi-ionone, which can potentially be converted to irones by other enzymes like methyltransferase/cyclases. researchgate.netresearchgate.net This highlights the potential for multi-enzymatic bioconversion cascades to produce this compound from different carotenoid precursors.
Directed Evolution and Rational Enzyme Engineering for Enhanced Catalytic Activity and Specificity
The efficiency of microbial beta-ionone and this compound production is often limited by the activity and specificity of the carotenoid cleavage dioxygenases (CCDs) and other enzymes involved in the pathway. nih.govd-nb.inforesearchgate.netresearchgate.netacs.org CCDs, particularly CCD1, can exhibit promiscuity, cleaving different carotenoid substrates or cleaving at multiple positions, leading to the formation of unwanted byproducts and reducing the yield of the desired ionone (B8125255) or irone. nih.govd-nb.inforesearchgate.netacs.org
To address these limitations, directed evolution and rational enzyme engineering strategies have been applied to improve the catalytic properties of key enzymes like CCD1 and methyltransferase/cyclases. researchgate.netresearchgate.netresearchgate.netacs.orgnih.gov
Directed Evolution: This involves introducing random mutations into the enzyme gene and selecting for variants with improved activity, specificity, or stability under desired production conditions.
Rational Enzyme Engineering: This approach utilizes structural and mechanistic information about the enzyme to design specific mutations aimed at improving catalytic efficiency or altering substrate specificity. For example, site-directed mutagenesis has been used to modify the active site loop, η-helices, and α-helices of CCD1 to improve its activity and selectivity for alpha-ionone (B122830) production in E. coli. researchgate.netacs.orgnih.gov
Engineering for Specificity: For irone production, engineering promiscuous enzymes like methyltransferase/cyclases to specifically convert intermediates like psi-ionone to the desired irone isomer (e.g., cis-alpha-irone or this compound) is crucial. Structure-guided mutations in a promiscuous methyltransferase/cyclase significantly improved its catalytic efficiency and selectivity for cis-alpha-irone synthesis from psi-ionone. researchgate.net
These enzyme engineering efforts are critical for overcoming bottlenecks in the heterologous biosynthesis pathways and achieving economically viable production titers of this compound and related compounds in microbial cell factories. nih.govresearchgate.net
Table 2: Examples of Enzyme Engineering Strategies
| Enzyme | Host Organism | Engineering Strategy | Effect on Production | Reference |
| Carotenoid Cleavage Dioxygenase 1 (CCD1) | Escherichia coli | Site-directed mutagenesis (active site loop, η-helices, α-helices), Fusion with LcyE | Improved alpha-ionone concentration (>2.5-fold increase, additional 20% boost) | researchgate.netacs.orgnih.gov |
| PhCCD1 | Saccharomyces cerevisiae | Single-point mutations for improved membrane anchoring | Increased beta-ionone yields almost 3-fold | researchgate.net |
| PhCCD1 | Saccharomyces cerevisiae | Fusion with membrane destination peptides | Increased beta-ionone yields up to 4-fold | nih.govresearchgate.net |
| Promiscuous Methyltransferase/Cyclase | Escherichia coli | Structure-guided mutations (Y200F, S182E, L273V) | Improved catalytic efficiency (>10,000-fold) and selectivity (>1,000-fold) for cis-alpha-irone | researchgate.net |
Chemical Synthesis Methodologies for Beta Irone and Analogs
Total Synthetic Routes and Stereochemical Control
Total synthesis of beta-Irone often begins with simpler precursors and involves the construction of the characteristic cyclohexene (B86901) ring and the attached buten-2-one side chain. Controlling the stereochemistry during these syntheses is crucial due to the existence of multiple isomers and enantiomers with differing olfactory properties.
Traditional chemical synthesis routes frequently yield racemic mixtures of irone isomers. A foundational method involves the acid-catalyzed cyclization of pseudoionone (B86502). google.com This reaction, typically carried out using strong acids like sulfuric acid or Lewis acids such as aluminum chloride at elevated temperatures (e.g., 60–80°C), results in a mixture containing alpha- and this compound isomers. For instance, cyclization of psi-ionone with sulfuric acid or aluminum chloride at 60–80°C yields a racemic mixture of alpha- and this compound isomers. Similarly, a patented method describes the conversion of an allenic ketone precursor to a mixture of alpha- and beta-irones via acid-catalyzed isomerization and thermal cyclization using sulfuric acid or aluminum chloride in ethanol (B145695) at 70°C.
Chemical synthesis generally produces a racemic mixture containing various stereoisomers of alpha- and this compound. researchgate.netresearchgate.net
Achieving enantiopure irone isomers is highly desirable due to the distinct olfactory profiles of individual enantiomers. While traditional chemical synthesis often leads to racemates, enantioselective approaches and asymmetric catalysis are employed to obtain specific stereoisomers.
One approach to obtaining enantiomerically enriched irones involves the resolution of racemic mixtures, often utilizing biocatalytic methods. For example, lipase-mediated kinetic resolutions have been applied to racemic alpha-irone (B1206951) mixtures. Specifically, Pseudomonas cepacia lipase (B570770) has been shown to selectively acetylate cis-alpha-irols, derived from the reduction of alpha-Irone, allowing for their separation. Subsequent steps involving epoxidation and deoxygenation can lead to enantiomerically enriched cis-alpha-irone. Enzyme-mediated reactions have been explored for the preparation of enantiomerically enriched chiral fragrances, including this compound. researchgate.net Enzyme-mediated approaches have also been developed for the preparation of all ten enantiopure isomers of irone, starting from commercial racemic Irone Alpha®. researchgate.net
Another strategy involves designing synthetic pathways that inherently control stereochemistry. Research has explored using promiscuous enzymes, such as methyltransferases, in engineered microbial systems for the de novo synthesis of specific irone isomers from simple carbon sources like glucose. researchgate.netnih.gov Structure-guided enzyme engineering has been used to improve the activity and specificity of these enzymes towards desired isomers, such as cis-alpha-irone. nih.gov
The formation of the cyclohexene ring, the core scaffold of irones, is a critical step in their synthesis, with the acid-catalyzed cyclization of pseudoionone being a prominent example. This process involves the protonation of a double bond in pseudoionone, followed by an intramolecular electrophilic attack that forms the six-membered ring and generates a carbocation intermediate. wpmucdn.com The subsequent removal of a proton from an adjacent carbon by the conjugate base of the acid catalyst yields the cyclic irone isomers. wpmucdn.com
The cyclization of pseudoionone to form ionones (structurally related to irones) has been recognized since the late 19th century. researchgate.net The mechanism involves the formation of a cyclic carbocation intermediate. wpmucdn.comresearchgate.net The nature and concentration of the acid catalyst influence the regioselectivity of the cyclization, favoring the formation of different isomers. wpmucdn.com For instance, concentrated sulfuric acid tends to favor beta-ionone (B89335) formation, while phosphoric acid or diluted sulfuric acid can favor alpha-ionone (B122830). perfumerflavorist.com
Studies have investigated the optimal conditions for irone synthesis via cyclization, including reaction time, temperature, and the ratio of reactants to catalyst. ciac.jl.cn For example, one study reported optimal conditions for the cyclization of 9,10-cyclomethylene pseudoionones using chlorosulfonic acid at -70°C, achieving a high combined yield of irone isomers. ciac.jl.cn
While the cyclization of pseudoionone and related precursors is a well-established route, research continues to explore novel methodologies for constructing the irone core structure with improved efficiency, selectivity, and sustainability. This includes investigating new catalysts, reaction conditions, and starting materials.
Innovative approaches in biosynthesis, such as the engineering of microbial pathways for de novo irone synthesis from simple carbon sources, represent a significant advancement over traditional chemical routes that rely on precursors like pseudoionone. researchgate.netnih.gov These biotechnological methods offer potential advantages in terms of sustainability and the ability to produce specific stereoisomers with high enantiopurity.
The development of novel cyclization reactions and strategies for constructing cyclic scaffolds is an active area of research in organic chemistry, with potential applications in the synthesis of various natural products, including those with the irone core structure. frontiersin.orgderpharmachemica.comoaepublish.combeilstein-journals.orgmdpi.com
Cyclization Mechanisms in Irone Scaffold Construction (e.g., Pseudoionone Cyclization)
Synthesis of this compound Derivatives for Mechanistic and Functional Probing
The synthesis of this compound derivatives is important for understanding the relationship between structure and olfactory activity, as well as for developing new fragrance compounds. This involves modifying the structure of this compound while maintaining or enhancing desired properties.
Rational design principles guide the synthesis of this compound derivatives. This involves making specific structural modifications to the this compound molecule to probe the impact of these changes on its physical, chemical, and olfactory properties. Modifications can include altering the substituents on the cyclohexene ring or the side chain, changing the position or geometry of double bonds, or introducing new functional groups.
The synthesis of derivatives allows researchers to investigate how subtle changes in molecular structure affect the interaction with olfactory receptors, providing insights into the structural requirements for specific fragrance notes. This iterative process of design, synthesis, and evaluation is fundamental to the development of new aroma chemicals.
Studies on the synthesis and olfactory evaluation of irone isomers and their derivatives contribute to a better understanding of the structural features responsible for the characteristic "orris butter" scent. researchgate.netcnr.it For instance, the synthesis of methyl-substituted gamma-ionone (B106490) isomers and their olfactory evaluation has provided insights into how the position of methyl groups influences the fragrance profile.
Spectroscopic and Spectrometric Characterization of Synthetic Derivatives (e.g., NMR, MS, X-ray Crystallography)
The structural elucidation and confirmation of synthetic irone derivatives and isomers are routinely performed using a combination of analytical methods. These techniques provide detailed information about the molecular structure, connectivity, and stereochemistry of the synthesized compounds.
NMR spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for determining the structure of irone derivatives. Analysis of chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra provides insights into the proton environment within the molecule acs.org. ¹³C NMR spectroscopy complements this by revealing the carbon skeleton and the presence of different functional groups acs.org. Two-dimensional NMR techniques can further assist in confirming assignments and establishing connectivity between atoms mdpi.com. For instance, differences in the aromatic region of ¹H-NMR spectra can be highly discriminative for positional isomers mdpi.com.
Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of synthetic irone derivatives. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed mdpi.commdpi.com. Electron Ionization (EI) and Electrospray Ionization (ESI) are frequent ionization methods mdpi.commdpi.com. The fragmentation pattern observed in MS provides valuable structural information, helping to identify characteristic ions and differentiate between isomers, although some isomers may exhibit similar EI-MS spectra mdpi.comxml-journal.netdiva-portal.org. High-resolution mass spectrometry can provide elemental composition information mdpi.com.
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline irone derivatives wikipedia.orglibretexts.org. By analyzing the diffraction pattern produced when X-rays interact with a crystal, crystallographers can determine the arrangement of atoms, bond lengths, bond angles, and stereochemistry wikipedia.orgethz.ch. This technique is particularly valuable for confirming the structure and stereochemistry of synthesized compounds that form suitable crystals mdpi.com. While obtaining suitable crystals can sometimes be challenging, X-ray diffraction provides unambiguous structural confirmation labxchange.org.
Detailed research findings often involve comparing spectroscopic data of synthetic derivatives with known data for natural or previously characterized compounds. For example, studies on synthetic cannabinoid isomers, which share structural analysis challenges with irone isomers, highlight the utility of NMR for distinguishing isomers that are difficult to differentiate by GC-MS alone mdpi.com. Similarly, the characterization of other synthetic organic compounds, such as hydrazine (B178648) and hydrazide derivatives or thiophene-thiourea core derivatives, demonstrates the routine application of NMR, MS, and in some cases, X-ray crystallography for structural confirmation mdpi.comeurjchem.com.
While specific detailed data tables solely focused on this compound synthetic derivatives were not extensively found in the immediate search results, the general principles and applications of these spectroscopic and spectrometric techniques to the characterization of synthetic organic molecules, including isomers and derivatives, are well-documented acs.orgmdpi.commdpi.comdiva-portal.orgmdpi.comeurjchem.comacs.orgmdpi.comnih.govpublish.csiro.au. The differentiation of isomers often relies on subtle differences in their NMR spectra or characteristic fragmentation pathways in MS mdpi.comxml-journal.netdiva-portal.org.
Below is a generalized table illustrating the types of data obtained from these techniques, based on the principles applied to the characterization of various organic compounds and their derivatives.
| Technique | Information Provided | Key Data |
| ¹H NMR Spectroscopy | Number and type of hydrogen atoms, their electronic environment, and connectivity. | Chemical shift (δ), multiplicity (s, d, t, q, m), coupling constant (J). |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms and their chemical environment. | Chemical shift (δ). |
| Mass Spectrometry | Molecular weight, elemental composition (high-resolution MS), fragmentation pattern. | Molecular ion peak (M⁺ or [M+H]⁺), fragment ions (m/z), relative abundance. |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry. | Atomic coordinates, unit cell parameters, crystallographic space group. |
Researchers utilize these techniques to confirm the successful synthesis of this compound and its analogs, verify their structural integrity, and differentiate between possible isomers or side products. The detailed analysis of the spectroscopic and spectrometric data is essential for ensuring the purity and correct identification of synthetic irone compounds used in subsequent studies or applications.
Advanced Analytical Techniques for Beta Irone Research
Chromatographic Separation Methods
Chromatography plays a crucial role in separating beta-irone from complex mixtures and resolving its various isomers.
Gas Chromatography (GC) and Chiral Gas Chromatography for Isomer Resolution
Gas Chromatography (GC) is a widely used technique for the separation of volatile and semi-volatile compounds like this compound. Chiral Gas Chromatography (chiral GC) is particularly valuable for resolving enantiomers, which are stereoisomers that are non-superimposable mirror images of each other gcms.czmdpi.com. Common liquid stationary phases in GC can separate components but often lack the selectivity for enantiomeric separation gcms.cz. The addition of derivatized cyclodextrin (B1172386) macromolecules to stationary phases creates capillary columns capable of separating enantiomers gcms.czchromatographyonline.com. Permethylated beta-cyclodextrin (B164692) in a cyanopropyl-dimethylpolysiloxane stationary phase is frequently used for stereochemical separations gcms.cz.
Chiral GC has been successfully applied to the analysis of flavor and fragrance compounds, including irone isomers, to determine their authenticity and adulteration chromatographyonline.comoup.com. Studies have shown that all irone isomers can be resolved without overlapping enantiomeric pairs using specific chiral columns gcms.cz. For instance, the Rt-βDEXcst column has demonstrated the ability to resolve all irone isomers gcms.cz. The choice of cyclodextrin derivative and its size significantly impact the enantioselectivity of the stationary phase chromatographyonline.com.
Research on irone isomers has utilized chiral GC to determine enantiomeric excess (ee). For example, beta-irol acetate (B1210297) with 99% ee was obtained and analyzed by chiral GC academie-sciences.fr. Samples of cis-gamma-irone with 96% ee and 97% ee were also analyzed using chiral GC academie-sciences.fr. The ability of chiral GC to resolve enantiomers is crucial because different enantiomers can have significantly different odor and taste impressions, impacting their commercial value and application in perfumery oup.com.
Method Development for Complex Biological Matrices
Analyzing this compound in complex biological matrices, such as plant extracts or potentially biological fluids if studied in vivo, presents challenges due to the presence of numerous interfering substances. Effective sample preparation and robust chromatographic methods are crucial for accurate analysis in such matrices mdpi.commdpi.com.
Method development for complex matrices often involves sample preparation techniques to clean up the sample and concentrate the analyte before chromatographic analysis researchgate.netmdpi.comresearchgate.netchromatographyonline.com. Techniques like solid phase extraction (SPE) and liquid-liquid extraction (LLE) are employed to remove matrix interferences mdpi.comchromatographyonline.com. SPE, while effective, can be time-consuming and requires method development, sometimes involving large amounts of organic solvents mdpi.comchromatographyonline.com. Newer microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), have gained attention for their efficiency in extracting analytes from complex matrices with reduced solvent consumption mdpi.comresearchgate.net.
The development of chromatographic methods for complex matrices requires careful optimization of chromatographic parameters to achieve selectivity and sensitivity in the presence of matrix components researchgate.netmdpi.com. This includes selecting the appropriate stationary phase, mobile phase composition, and gradient elution profile ijpsjournal.comresearchgate.netmdpi.com. Validation of the developed method is essential to ensure its selectivity, linearity, accuracy, precision, and sensitivity in the specific matrix researchgate.netmdpi.commdpi.com.
Spectroscopic Characterization Techniques
Spectroscopic methods provide crucial information about the structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments: ¹H, ¹³C, TOCSY, HSQC) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules, including this compound libretexts.org. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the arrangement of atoms within a molecule pressbooks.pubresearchgate.netnih.gov.
¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule, including their chemical shifts, Большой, and integration, which helps determine the number and types of protons and their neighboring environments libretexts.org. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule libretexts.org.
While specific NMR data for this compound were not found in the search results, these NMR techniques are standard tools for the structural elucidation of natural products and other organic compounds with similar complexity. The combination of 1D (¹H and ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments allows for the comprehensive assignment of proton and carbon signals and the determination of the complete molecular structure.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fragmentation Analysis and Quantification
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which aids in structural identification aaup.edunih.gov. Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions nih.gov. This provides more detailed structural information and enhances the specificity of detection, particularly in complex matrices nih.govchromatographyonline.com.
MS and MS/MS are frequently coupled with chromatographic techniques like GC and LC (HPLC/UHPLC) aaup.edunih.govchromatographyonline.com. GC-MS and GC-MS/MS are useful for the analysis of volatile compounds, providing both separation and structural information academie-sciences.frmdpi.com. LC-MS and LC-MS/MS (including UHPLC-MS/MS) are powerful for analyzing a wider range of compounds, offering excellent sensitivity and specificity for the identification and quantification of analytes in complex samples nih.govchromatographyonline.comnih.govmdpi.commdpi.com.
In MS/MS, different modes of data acquisition can be used, such as Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) nih.gov. Multiple Reaction Monitoring (MRM) is a targeted MS/MS technique commonly used for the sensitive and quantitative analysis of specific compounds in complex matrices mdpi.commdpi.com. MRM involves selecting specific precursor ions and monitoring their characteristic fragmentation transitions mdpi.commdpi.com.
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of ions uni.luaaup.edu. The molecular ion peak corresponds to the intact molecule, while fragment ions result from the dissociation of the molecular ion aaup.edu. Analysis of the fragmentation pattern can provide clues about the functional groups and structural features present in the molecule aaup.eduresearchgate.net. For example, in the mass spectrum of beta-ionone (B89335) (a related compound), major peaks at m/z = 177 and 43 were observed, and the absence of a fragment ion at m/z = 136 indicated that a Retro Diels-Alder rearrangement was prohibited aaup.edu.
MS/MS is also widely used for the quantification of analytes in biological and environmental samples due to its high sensitivity and selectivity chromatographyonline.commdpi.commdpi.com. By monitoring specific fragmentation transitions, interferences from the sample matrix can be minimized, leading to more accurate quantification mdpi.commdpi.com. Method validation for quantitative MS/MS analysis in complex matrices includes assessing parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision researchgate.netmdpi.commdpi.comchromatographyonline.com.
This compound, like other small organic molecules, can be analyzed by MS and MS/MS to determine its molecular formula and study its fragmentation pathways, which aids in its structural characterization and identification researchgate.net. UHPLC-MS/MS methods have been developed and validated for the quantification of various compounds, including beta-blockers, in complex biological matrices like urine and blood, demonstrating the applicability of this technique for the analysis of compounds in challenging samples chromatographyonline.comnih.govmdpi.commdpi.com.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by analyzing its vibrational modes. uhcl.edursc.org When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectrum that serves as a molecular fingerprint. rsc.org For this compound, IR spectroscopy is invaluable in confirming the presence of its key functional groups, particularly the carbonyl (C=O) group and the carbon-carbon double bonds (C=C) within its structure.
The carbonyl stretch typically appears as a strong absorption band in the region of 1640–1815 cm⁻¹. rsc.orglibretexts.org The exact position can provide information about the environment of the carbonyl group, such as conjugation. The α,β-unsaturated ketone structure of this compound means its carbonyl group is conjugated with a double bond, which typically shifts the C=O stretching frequency to a lower wavenumber compared to an isolated ketone. Carbon-carbon double bond stretches also appear in the IR spectrum, usually in the 1600-1680 cm⁻¹ range, with their position and intensity influenced by substitution and conjugation. libretexts.org The C-H stretching vibrations, particularly those associated with sp² and sp³ hybridized carbons, are also observable and provide further structural confirmation. libretexts.org
While a complete IR spectrum of pure this compound was not directly available in the search results, the principles of IR spectroscopy confirm its utility for functional group analysis of this compound. Analyzing the characteristic absorption bands allows researchers to confirm the presence of the ketone and alkene functionalities, which are integral to the this compound structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. uhcl.eduresearchgate.netijcrt.orgncku.edu.tw A chromophore is a region of a molecule that absorbs light in the UV or visible region of the electromagnetic spectrum, typically involving π to π* or n to π* electronic transitions. ijcrt.orgslideshare.net this compound contains an α,β-unsaturated ketone system, which acts as a chromophore due to the presence of conjugated double bonds. pressbooks.pub
The UV-Vis spectrum of this compound would exhibit an absorption maximum (λmax) corresponding to the electronic transitions within this conjugated system. The position and intensity of this absorption band are influenced by the extent of conjugation and the presence of any auxochromes (groups that can shift the absorption to longer wavelengths). slideshare.net UV-Vis spectroscopy can be used for both qualitative identification and quantitative analysis of this compound, especially when its concentration is relatively high. researchgate.netpressbooks.pub By measuring the absorbance at the λmax, the concentration of this compound in a sample can be determined using the Beer-Lambert Law. researchgate.netpressbooks.pub
Studies on related compounds like beta-ionone, which also possess a conjugated enone system, show characteristic UV absorption. researchgate.netnih.gov While specific UV-Vis data for this compound was not found, the presence of the conjugated α,β-unsaturated ketone chromophore indicates it will exhibit characteristic absorption in the UV-Vis region, making this technique suitable for its analysis.
Integrated Analytical Approaches for Comprehensive Metabolite Profiling
Analyzing complex biological or environmental samples for the presence of this compound often requires integrated analytical approaches that combine the strengths of different techniques. Metabolomics, the comprehensive study of metabolites in a biological system, frequently utilizes such integrated strategies. thermofisher.commdpi.comnih.govnih.govlcms.cz
Combined MS/NMR Strategies for Unknown Metabolite Identification
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two primary analytical techniques in metabolomics, offering complementary information. thermofisher.commdpi.comnih.govnih.gov MS provides highly sensitive detection and accurate mass measurements, which can help determine the elemental composition of a compound and provide fragmentation patterns for structural clues. thermofisher.comnih.gov NMR spectroscopy, on the other hand, provides detailed information about the structural connectivity and chemical environment of atoms within a molecule. thermofisher.comlibretexts.orgresearchgate.net
Combining MS and NMR data is particularly powerful for the identification of unknown metabolites, including potentially novel irone derivatives or related compounds in complex mixtures. nih.govacs.orgacs.org A combined MS/NMR strategy can involve using accurate mass data from MS to propose possible chemical formulas, and then using NMR data (such as ¹H and ¹³C NMR, and 2D NMR experiments like HSQC and HMBC) to determine the connectivity and arrangement of atoms, thereby elucidating the structure. researchgate.netacs.orgacs.org
For this compound research, this integrated approach can be crucial for identifying its precursors, metabolites, or isomers that may be present in natural sources or biological systems. While GC-MS is commonly used for the analysis of irones due to their volatility researchgate.netspkx.net.cntandfonline.comresearchgate.netyu.edu.joresearchgate.net, adding NMR provides a higher level of structural confirmation, especially for distinguishing between isomers or identifying unexpected derivatives. nih.govnih.gov
Multi-Platform Data Integration for Enhanced Metabolomics Studies
Beyond combining MS and NMR, multi-platform data integration in metabolomics involves bringing together data from various analytical techniques, such as GC-MS, LC-MS, NMR, and potentially others, to gain a more comprehensive understanding of the metabolome. mdpi.comnih.govlcms.cznih.govnih.gov This approach aims to overcome the limitations of individual platforms, as no single technique can detect and quantify all metabolites in a complex sample due to their diverse chemical properties. mdpi.comnih.gov
For studying this compound within a metabolomics context, integrating data from different platforms can provide a more complete picture of its presence, concentration, and potential metabolic pathways. For example, GC-MS might be excellent for detecting volatile irones, while LC-MS could be better suited for less volatile or more polar derivatives. nih.gov NMR can provide quantitative data and detailed structural information that complements the findings from MS. thermofisher.comnih.gov
Effective multi-platform data integration requires sophisticated bioinformatics tools and statistical methods to process, align, and analyze the large and diverse datasets generated. nih.govresearchgate.netresearchgate.net This allows for the identification of patterns, correlations, and significant changes in metabolite profiles that might be missed when analyzing data from each platform in isolation. nih.govresearchgate.net Applying such integrated approaches to samples containing this compound can lead to a deeper understanding of its biosynthesis, degradation, or biological roles.
Biological and Ecological Roles of Beta Irone
Contribution to Plant Volatile Organic Compound (VOC) Emissions
Beta-Irone is a component of the complex mixtures of VOCs emitted by plants. nih.govresearchgate.netmdpi.com These emissions are crucial for various ecological processes, including communication with other organisms and defense mechanisms. nih.govresearchgate.netmdpi.commdpi.com The presence and concentration of this compound in plant VOCs can vary depending on the plant species, tissue type (flowers, fruits, leaves, roots), and developmental stage, as well as environmental conditions. nih.govresearchgate.netmdpi.com For instance, beta-ionone (B89335) (closely related to this compound) has been identified in the essential oils of various plants like Rosa species, Viola tricolor, and Medicago marina, with concentrations varying between vegetative and flowering stages. mdpi.com Cyanobacteria also emit beta-ionone, and its emission levels can be high during blooms, contributing to the volatile profile of affected waters. frontiersin.org
Inter-organismal Chemical Communication
Plant VOCs, including this compound, serve as semiochemicals that mediate interactions between different organisms. nih.govresearchgate.netmdpi.commdpi.comresearchgate.net These chemical signals can influence the behavior and physiology of insects, herbivores, and potentially other plants and microbes. nih.govresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net
Role in Plant-Insect Interactions (e.g., Attractant/Repellent Functions)
This compound is known to have roles as both an insect attractant and repellent. nih.govresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net Its specific effect can depend on the insect species and the concentration of the compound. mdpi.comresearchgate.net For example, beta-ionone has been shown to act as a feeding deterrent for red-legged earth mites (Halotydeus destructor) and flea beetles. nih.govmdpi.comresearchgate.net Studies using olfactometers have demonstrated that beta-ionone can elicit potent responses in insects like the crucifer flea beetle (Phyllotreta cruciferae). nih.govresearchgate.net Increased beta-ionone release in transgenic Arabidopsis plants has been shown to enhance their repellent effect against herbivores. researchgate.net Conversely, some studies suggest beta-ionone can attract certain insects, such as bees for pollination. researchgate.net The dual nature of this compound as an attractant or repellent highlights its complex role in shaping plant-insect interactions.
Involvement in Herbivore-Plant Signaling Pathways
Plants respond to herbivore attack by activating complex signaling pathways, often involving the emission of VOCs. researchgate.netnih.govbiorxiv.org While the signaling pathways are intricate and involve various compounds and phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA), this compound, as a herbivore-induced volatile, can be involved in these communication networks. researchgate.netnih.govbiorxiv.orgoup.com Herbivore-induced plant volatiles (HIPVs), which can include this compound, can prime or directly activate plant defenses against future herbivore attacks. biorxiv.org This suggests that this compound can act as a signal within or between plants to modulate defense responses. Research indicates that herbivore attack triggers changes in plant volatile emissions, which can attract natural enemies of herbivores and influence plant defense signaling. researchgate.netnih.govnih.gov
Ecological Significance in Specific Plant Species and Ecosystems
The ecological significance of this compound is evident in its presence and function across various plant species and ecosystems. It is widely distributed in flowers, fruits, and vegetables, contributing to their characteristic flavors and aromas, which can have ecological implications, such as attracting pollinators or seed dispersers. nih.govresearchgate.netmdpi.com In the context of defense, this compound's role as a repellent or deterrent helps protect plants from herbivory, influencing plant survival and community structure. nih.govresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net In aquatic ecosystems, beta-ionone emitted by cyanobacteria during blooms can act as an allelopathic agent, influencing the growth and survival of algae and aquatic plants, thereby contributing to the dominance of cyanobacteria. frontiersin.org The presence and activity of this compound in different plant species contribute to the chemical diversity within ecosystems, influencing species interactions and community dynamics. frontiersin.orgscielo.brresearchgate.net
Structure Activity Relationship Sar and Molecular Interaction Studies of Beta Irone
Chemoreception Mechanisms
Chemoreception is the physiological process by which organisms respond to chemical stimuli. In the context of olfaction, this involves the detection of volatile molecules (odorants) by specialized sensory neurons in the olfactory epithelium.
Olfactory Receptor Binding and Activation (e.g., OR51E2)
Olfactory receptors (ORs) are G protein-coupled receptors (GPCRs) that play a crucial role in detecting odorants. nih.govmdpi.com Beta-irone has been identified as a ligand for the olfactory receptor OR51E2. researchgate.netresearchgate.netmdpi.comnih.gov This receptor is expressed not only in the olfactory epithelium but also ectopically in various non-sensory tissues, including human skin melanocytes and prostate cancer cells. researchgate.netresearchgate.netnih.govbmbreports.org
Activation of OR51E2 by beta-ionone (B89335) (structurally related to this compound) has been shown to trigger various cellular responses depending on the cell type. In human melanocytes, OR51E2 activation by beta-ionone stimulates melanogenesis (melanin synthesis) and dendritogenesis while inhibiting proliferation. nih.govbmbreports.org This process is mediated by an increase in intracellular Ca²⁺ and cAMP, which can lead to the activation of protein kinase A (PKA) and subsequent upregulation of melanogenic enzymes like tyrosinase. nih.gov In prostate cancer cells, beta-ionone stimulation of OR51E2 can influence cell growth and invasiveness, although the specific effects can vary and depend on the cellular context and the presence of other factors like the androgen receptor (AR). mdpi.comfrontiersin.orgnih.gov Structurally related odorant ligands of OR51E2, such as alpha-ionone (B122830) and beta-ionone, can induce different cellular effects despite their close structural similarity, potentially due to biased signaling pathways. nih.gov
Molecular docking studies have provided insights into the potential binding interactions between ligands like (+)-cis-alpha-irone and OR51E2 receptors. These studies suggest preferential binding via hydrophobic interactions with specific amino acid residues (e.g., Leu109 and Val113) and hydrogen bonding with others (e.g., Ser112). While this study focused on alpha-irone (B1206951), similar principles of molecular interaction within the receptor binding pocket are expected for this compound due to their structural similarities.
Molecular Basis of Olfactory Perception and Signal Transduction
The molecular basis of olfactory perception begins with the binding of an odorant molecule to a specific OR located on the cilia of olfactory sensory neurons (OSNs). mdpi.comchimia.ch This binding event triggers a signal transduction cascade, typically involving the activation of a heterotrimeric G protein, specifically Gαolf. nih.govbmbreports.orgchimia.chnih.gov The activated Gαolf subunit then dissociates and activates adenylyl cyclase III, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.govbmbreports.orgchimia.ch The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, allowing for the influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron membrane. bmbreports.orgchimia.ch This depolarization can lead to the opening of Ca²⁺-activated chloride channels, further contributing to the depolarization and the generation of an action potential that transmits the olfactory signal to the olfactory bulb in the brain. bmbreports.orgchimia.ch
Each olfactory neuron typically expresses only one type of OR, and different ORs can respond to multiple odorants, while a single odorant can activate multiple ORs. lakeforest.edunih.gov This combinatorial coding mechanism allows the olfactory system to detect and discriminate a vast array of different odors. nih.govlakeforest.edunih.gov The specific pattern of OR activation elicited by a particular odorant is interpreted by the brain as a unique scent. lakeforest.edunih.gov
Computational Modeling of Odorant-Receptor Interactions (e.g., DFT, Machine Learning)
Computational modeling techniques are increasingly valuable tools for investigating odorant-receptor interactions and predicting olfactory properties. nih.govresearchgate.net Methods such as Density Functional Theory (DFT) and machine learning are employed to gain insights into the molecular recognition process. nih.govmdpi.comarxiv.org
DFT calculations can provide detailed information about the electronic structure and properties of odorant molecules and their interactions with receptor binding sites at an atomic level. mdpi.com This can help elucidate the nature of the forces driving ligand-receptor binding, such as hydrogen bonding, van der Waals forces, and electrostatic interactions.
Machine learning approaches are utilized to build predictive models that correlate molecular structures with olfactory properties or receptor activation profiles. nih.govarxiv.org By training algorithms on datasets of known odorant-receptor interactions or perceived odor qualities, researchers can develop models capable of predicting the activity of novel compounds. arxiv.org Graph neural networks, for example, have shown promise in learning generalizable perceptual representations of small molecules for QSOR modeling. arxiv.org
Computational modeling, including homology modeling, molecular docking, and molecular dynamics simulations, is indispensable for investigating OR structure, ligand binding, and activation mechanisms, especially given the challenges in experimentally determining OR structures. nih.govresearchgate.net These methods can help identify novel OR-ligand interactions and explore receptor dynamics. nih.gov
Quantitative Structure-Odor Relationship (QSOR) Analyses
Quantitative Structure-Odor Relationship (QSOR) analysis is a specific application of SAR that aims to establish mathematical models correlating the structural and physicochemical properties of molecules with their perceived odor characteristics. researchgate.netresearchgate.net While the relationship between odorant structure and odor perception is complex and lacks universal rules, QSOR studies attempt to identify specific molecular features that influence odor quality, intensity, and threshold. researchgate.netresearchgate.net
QSOR models often focus on sets of structurally related compounds to understand how systematic modifications to the molecular structure impact the resulting odor. researchgate.net These studies utilize various molecular descriptors that capture different aspects of molecular structure, such as size, shape, electronic properties, and functional groups. researchgate.net Statistical methods are then employed to build models that can predict olfactory properties based on these descriptors. researchgate.net
For compounds like this compound, QSOR analyses can help to understand why it possesses its characteristic cedarwood and violet-like odor (at different concentrations) and how slight structural variations, such as those found in its isomers, lead to different scent profiles. nih.govbris.ac.uk Increasing knowledge of OR structure and function is expected to provide a better scientific basis for correlating odor and structure, improving the accuracy of predicting the odor of unknown compounds. bris.ac.uk
Stereospecificity in Biological Recognition and Responses to Irone Isomers
Stereochemistry, the spatial arrangement of atoms in a molecule, plays a critical role in biological recognition and responses. nih.govsolubilityofthings.comnih.gov Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit significantly different biological activities and perceived properties. nih.govsolubilityofthings.comnih.gov This phenomenon, known as stereospecificity, is particularly relevant in olfaction, where the precise fit of an odorant molecule into the binding pocket of an olfactory receptor is crucial for activation. solubilityofthings.com
The irone family of compounds, including alpha-irone, this compound, and gamma-irone, exists as various stereoisomers due to the presence of chiral centers and double bonds. researchgate.net These isomers often possess distinct olfactory properties. For example, alpha-irone isomers are generally described as having floral, woody, and powdery notes, while this compound is characterized by an earthy, cedarwood, and violet-like odor upon dilution. nih.govbris.ac.uk Gamma-irone isomers also have iris-like odors, qualitatively similar to alpha-irones, but this compound's odor is more akin to beta-ionone. bris.ac.uk
Enantiomeric purity critically influences sensory perception; for instance, (+)-cis-alpha-irone is reported to have a more intense violet aroma than its (-)-counterpart. Similarly, within diastereomeric pairs, such as cis- and trans-alpha-irone or cis- and trans-gamma-irone, notable differences in odor quality are observed. bris.ac.uk (+)-cis-gamma-Irone and (+)-cis-alpha-irone are often considered to have particularly interesting organoleptic properties. researchgate.net
The differential biological activities of stereoisomers are attributed to their distinct interactions with chiral biological targets, such as olfactory receptors and enzymes involved in metabolism or signal transduction. nih.govsolubilityofthings.comnih.gov The specific three-dimensional shape of an enantiomer or diastereomer dictates how effectively it can bind to the complementary binding site of a receptor, leading to varying degrees of activation or inhibition. solubilityofthings.com This stereospecific recognition is a fundamental principle in biological systems and underlies the different sensory perceptions and physiological effects elicited by irone isomers. solubilityofthings.comnih.gov
The racemates of various irone isomers, including cis-alpha, trans-alpha, beta, cis-gamma, and trans-gamma, have been separated and their pure enantiomers olfactorily characterized using techniques like GC-sniffing. researchgate.net These studies highlight the importance of considering stereochemistry when investigating the biological activities and sensory properties of irones.
Future Research Directions in Beta Irone Chemistry and Biology
Advancements in Stereoselective and Sustainable Production Methods
Current methods for obtaining irones from Iris rhizomes are lengthy, taking over three years to produce a small amount of natural irone, and can be low-yielding and unsafe google.comwits.ac.zaresearchgate.net. This inefficiency contributes to the high cost of orris absolute wits.ac.zaresearchgate.net. While semi-synthetic methods exist, they often rely on non-natural substrates and may produce undesirable stereoisomers google.comresearchgate.net. There are 10 different regio- and stereoisomers of irone, and olfactory studies indicate that cis-α-irones are aromatic, but trans-α-irones are not google.comresearchgate.net.
Future research will focus on developing more efficient, stereoselective, and sustainable production methods for beta-irone. This includes exploring and optimizing biocatalytic approaches, which are seen as a valuable area for sustainable chemical production wits.ac.zamdpi.com. Enzymatic processes have shown promise for irone production with good conversion rates wits.ac.zaresearchgate.net. However, achieving high stereoselectivity, particularly for the desired cis isomers, remains a challenge. For instance, one study noted that a wild-type enzyme primarily converted a precursor to the odorless trans-α-irone, while a modified enzyme significantly improved the yield of the aromatic cis-α-irone researchgate.net. Future work will involve identifying and engineering novel enzymes or enzyme systems capable of highly stereoselective transformations to produce specific irone isomers, including this compound, from renewable resources. This could involve directed evolution or rational design of biocatalysts. Additionally, research into optimizing reaction conditions, including solvent systems and enzyme immobilization, will be crucial for developing scalable and environmentally friendly processes. The potential for total enzymatic synthesis through microbial fermentation is also being explored, which could eliminate reliance on plant materials and shorten production times, although this is currently limited by the need to identify unknown enzymes in the biosynthetic pathway google.com.
Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks
Despite progress, the complete biosynthetic pathway of irones in Iris species is not fully understood. Radio-labelling studies in the past suggested that irones are oxidative degradation products of the triterpenoid (B12794562) iridal (B600493) google.com. It has been proposed that a bifunctional methyltransferase/cyclase enzyme is involved in the formation of the irone moiety, but this plant enzyme has not yet been identified google.com. The lack of knowledge regarding multiple enzymes along the irone biosynthetic pathway hinders efforts towards total enzymatic synthesis google.com.
Future research will aim to fully elucidate the enzymatic machinery and regulatory networks governing this compound biosynthesis in Iris plants. This will involve applying advanced molecular biology techniques, such as transcriptomics, proteomics, and metabolomics, to identify candidate genes and enzymes involved in the pathway. Techniques like genome mining, potentially combined with the study of regulatory networks, could help predict the functions of biosynthetic gene clusters and uncover novel loci involved in irone production researchgate.net. Understanding the transcriptional regulation of these genes, potentially involving regulators and transcription factors sensitive to intracellular conditions, could offer strategies to modulate irone production mdpi.com. Furthermore, investigating the role of post-transcriptional control, similar to how iron regulatory proteins (IRPs) regulate iron metabolism by binding to mRNA, could reveal novel layers of regulation in irone biosynthesis nih.gov. Identifying these key enzymes and regulatory elements will be critical for enabling metabolic engineering approaches to produce this compound in heterologous hosts or enhance its production in Iris plants.
Application of Advanced Analytical and in situ Spectroscopic Techniques
Analyzing and characterizing this compound and its precursors within complex biological matrices, such as Iris rhizomes, or during in situ biotransformation processes presents analytical challenges. Traditional ex situ methods may not fully capture the dynamic changes occurring during biosynthesis or enzymatic reactions mdpi.com.
Future research will increasingly leverage advanced analytical and in situ spectroscopic techniques to gain deeper insights into this compound chemistry and biology. Techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy can provide real-time monitoring of molecular changes during reactions, offering insights into reaction mechanisms and transient intermediates nih.gov. Advanced light source techniques, such as X-ray absorption spectroscopy (XAS) and scanning transmission X-ray microscopy (STXM), can provide detailed information on chemical environment, spatial distribution, and even the transformation of molecules within biological samples or catalytic systems acs.orgrsc.org. Combining techniques, such as electrochemical techniques with scanning tunneling microscopy (EC-STM), allows for atomic-level imaging and insight into real-time processes mdpi.com. These advanced methods will be invaluable for monitoring enzymatic reactions, studying the interaction of enzymes with substrates, characterizing intermediate compounds, and understanding the localization and fate of this compound within plant tissues or microbial fermentation systems. The application of these techniques in situ or operando (under realistic reaction conditions) will be crucial for overcoming the limitations of ex situ analysis and providing a more complete picture of this compound production and metabolism.
Deeper Exploration of Ecological Signaling Pathways and Evolutionary Adaptations
While known for its fragrance, the ecological role of this compound in Iris plants and its potential involvement in signaling pathways or evolutionary adaptations are not fully understood. Volatile organic compounds produced by plants can play roles in attracting pollinators, deterring herbivores, or mediating interactions with microorganisms. Microbial volatile compounds (mVCs) are known to mediate eco-evolutionary dynamics, influencing interactions and potentially leading to the evolution of specific traits frontiersin.org.
Future research will delve deeper into the ecological functions of this compound. This could involve investigating its role as a signaling molecule in plant-insect interactions (e.g., pollination or defense), plant-microbe interactions (e.g., rhizosphere communication), or even plant-plant communication. Studies could explore whether the production of this compound is influenced by environmental factors or biological cues and if it confers any adaptive advantages to the Iris plant. Furthermore, research could examine the evolutionary history of irone biosynthesis in Iris species and related plants, potentially identifying the selective pressures that led to the evolution of these pathways. Understanding these ecological and evolutionary aspects could provide novel insights into the biological significance of this compound beyond its aromatic properties and potentially reveal new avenues for sustainable production or applications based on its biological functions. While research on ecological signaling and evolutionary adaptations in the context of iron metabolism in bacteria exists asm.orgresearchgate.netbiorxiv.org, applying similar frameworks to plant secondary metabolites like this compound represents a promising future direction.
Computational Chemistry and Artificial Intelligence in Predicting Novel Irone Analogs and Their Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
